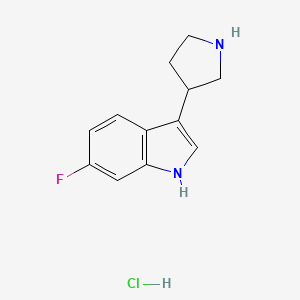![molecular formula C19H18FN3O2S2 B2573233 N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-[(4-fluorophenyl)sulfanyl]propanamide CAS No. 896355-78-5](/img/structure/B2573233.png)
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-[(4-fluorophenyl)sulfanyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-[(4-fluorophenyl)sulfanyl]propanamide is a complex organic compound that belongs to the class of thienopyridine derivatives. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, an acetyl group, a cyano group, and a 4-fluorophenylsulfanyl moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Studies have synthesized and evaluated various thieno[2,3-b]pyridine derivatives for their antimicrobial activities. For instance, Gad-Elkareem et al. (2011) conducted a study synthesizing thio-substituted ethyl nicotinate derivatives, which underwent cyclization to form corresponding thieno[2,3-b]pyridines, and assessed their in vitro antimicrobial activities. These compounds showed promising results against a range of microbial strains, indicating their potential as antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Anticancer Applications
Research into thieno[2,3-b]pyridine derivatives has also explored their potential in anticancer therapy. Mohareb et al. (2014) synthesized thiophene, thieno[2,3-b]pyridine, and thiazole derivatives, evaluating their anti-tumor activities against various human tumor cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). Some of these compounds exhibited higher inhibitory effects compared to doxorubicin, a known anticancer drug, highlighting their potential for cancer treatment (Mohareb, Abdallah, & Abdelaziz, 2014).
Molecular Docking and Computational Studies
Studies have also utilized molecular docking and computational chemistry methods to investigate the binding efficiencies and potential biological activities of thieno[2,3-c]pyridine derivatives. Flefel et al. (2018) prepared a series of novel pyridine and fused pyridine derivatives, including triazolopyridine and pyridotriazine derivatives, and subjected them to in silico molecular docking screenings towards various target proteins. The results revealed moderate to good binding energies, suggesting these compounds' potential in medicinal chemistry applications (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Mecanismo De Acción
Target of Action
The primary target of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-((4-fluorophenyl)thio)propanamide, also known as F2537-1802, is the dengue virus . The compound is particularly effective against all four of the dengue serotypes .
Mode of Action
F2537-1802 acts by preventing the interaction between two viral proteins, NS3 and NS4B . This interaction is crucial for the virus to replicate. By inhibiting this interaction, F2537-1802 effectively stops the virus from replicating .
Biochemical Pathways
It is known that the compound’s mechanism of action disrupts the replication process of the dengue virus .
Pharmacokinetics
The pharmacokinetics of F2537-1802 are currently under investigation. The compound has been shown to be safe and well-tolerated in a Phase 1 first-in-human clinical study .
Result of Action
The result of F2537-1802’s action is a significant reduction in the replication of the dengue virus . This leads to a decrease in the severity of the disease and its symptoms.
Action Environment
The efficacy and stability of F2537-1802 can be influenced by various environmental factors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-[(4-fluorophenyl)sulfanyl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thieno[2,3-c]pyridine Core: The synthesis begins with the preparation of the thieno[2,3-c]pyridine core. This can be achieved by cyclization of appropriate thiophene and
Propiedades
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S2/c1-12(24)23-8-6-15-16(10-21)19(27-17(15)11-23)22-18(25)7-9-26-14-4-2-13(20)3-5-14/h2-5H,6-9,11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGSQRSILZJUOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)CCSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
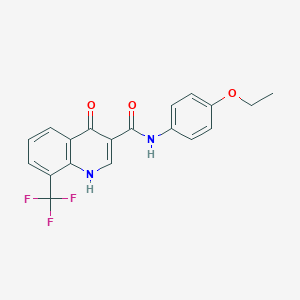

![1-(2-chlorophenyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B2573155.png)
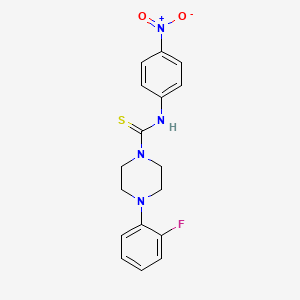
![2-[8-(BENZYLSULFANYL)-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL]-N-CYCLOHEXYLACETAMIDE](/img/structure/B2573158.png)
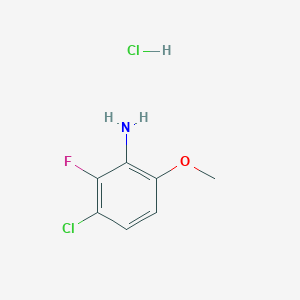
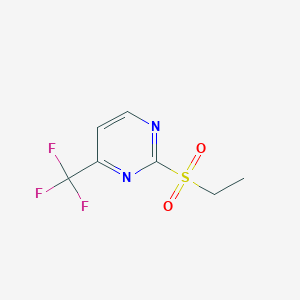
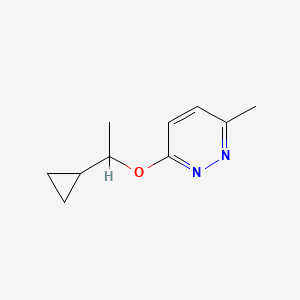
![2-ethoxy-N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide](/img/structure/B2573163.png)
![2-{5-[bis(4-chlorobenzyl)amino]-2H-1,2,3,4-tetraazol-2-yl}acetamide](/img/structure/B2573164.png)
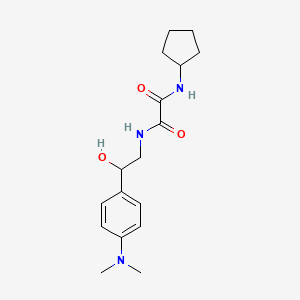
![1-cyclopropanecarbonyl-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2573167.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2573170.png)
